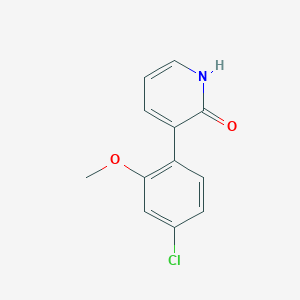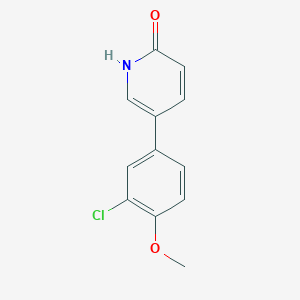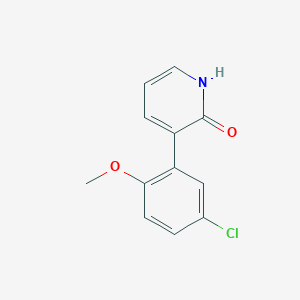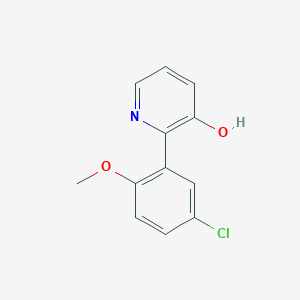
3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% (3-OH-2-TFP) is a widely used chemical compound in the field of organic synthesis. It is a versatile building block for a variety of organic molecules, including pharmaceuticals, agrochemicals, and other organic products. Synthesis of 3-OH-2-TFP is relatively simple and can be achieved in a laboratory setting with appropriate precautions. In addition, 3-OH-2-TFP has been explored for its potential applications in scientific research, including its biochemical and physiological effects. In
科学的研究の応用
3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% has been explored for its potential applications in scientific research. It has been used as a building block for the synthesis of organic molecules, including pharmaceuticals, agrochemicals, and other organic products. In addition, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% has been used in the synthesis of fluorescent probes, which can be used to study various biological processes. Furthermore, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% has been used in the synthesis of small molecule inhibitors, which can be used to study the mechanism of action of enzymes.
作用機序
The mechanism of action of 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is not well understood. However, it is believed to act as a catalyst in the synthesis of organic molecules. It is also believed to act as a nucleophile, which can react with other molecules to form new products. Furthermore, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is believed to act as a Lewis acid, which can facilitate the formation of bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% are not well understood. However, it is believed to have some effects on the body, such as increasing the activity of certain enzymes and increasing the production of certain hormones. In addition, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% has been shown to have some anti-inflammatory effects, suggesting that it may be useful for treating certain inflammatory conditions.
実験室実験の利点と制限
The main advantage of using 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% in laboratory experiments is its relative ease of synthesis. In addition, it is a versatile building block for a variety of organic molecules, making it a useful tool for organic synthesis. However, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is not as stable as some other compounds and can be easily degraded in the presence of moisture or light. Furthermore, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is a highly reactive compound, so appropriate safety precautions should be taken when handling it.
将来の方向性
Future research on 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% could focus on exploring its biochemical and physiological effects in greater detail. In addition, further research could be conducted to explore its potential applications in pharmaceuticals, agrochemicals, and other organic products. Furthermore, research could be conducted to explore the development of new synthesis methods for 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% that are more efficient and cost-effective. Finally, research could be conducted to explore the development of new fluorescent probes and small molecule inhibitors based on 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95%.
合成法
The synthesis of 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is a relatively straightforward process that can be accomplished in a laboratory setting. The most common method of synthesis is through the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically conducted at room temperature and yields 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% in 95% purity.
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)11-10(17)5-2-6-16-11/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORYLBBBFSTGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683016 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261772-92-2 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














